Methyl 5-amino-2-thiomorpholinobenzoate
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Overview
Description
Methyl 5-amino-2-thiomorpholinobenzoate is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33 g/mol This compound is characterized by the presence of a thiomorpholine ring, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-thiomorpholinobenzoate typically involves the reaction of 5-amino-2-thiomorpholinobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-thiomorpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted esters .
Scientific Research Applications
Methyl 5-amino-2-thiomorpholinobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-thiomorpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole: Exhibits a wide range of biological activities, including antitumor and antimicrobial properties.
Comparison: Methyl 5-amino-2-thiomorpholinobenzoate is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. Unlike 2-aminothiazole and benzothiazole, this compound has a benzoate ester group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H16N2O2S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
methyl 5-amino-2-thiomorpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
InChI Key |
QXCDYLHQMMOJKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N2CCSCC2 |
Origin of Product |
United States |
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